molecular formula C14H22N2 B6145027 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine CAS No. 1042624-28-1

1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine

Cat. No.: B6145027
CAS No.: 1042624-28-1
M. Wt: 218.34 g/mol
InChI Key: FBLDNJMXNBXXPJ-UHFFFAOYSA-N
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Description

1-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine is a piperidine derivative featuring a methyl group at the 1-position of the piperidine ring and a 4-amine substituted with a 3-methylbenzyl group. This structure combines a flexible piperidine scaffold with an aromatic moiety, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

CAS No.

1042624-28-1

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C14H22N2/c1-12-4-3-5-13(10-12)11-15-14-6-8-16(2)9-7-14/h3-5,10,14-15H,6-9,11H2,1-2H3

InChI Key

FBLDNJMXNBXXPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC2CCN(CC2)C

Purity

95

Origin of Product

United States

Preparation Methods

Benzophenone-Mediated Protection

The primary amine of 4-aminopiperidine is protected via condensation with benzophenone under reflux conditions in toluene, catalyzed by BF₃·Et₂O. This reaction forms the Schiff base N-(diphenylmethylene)piperidin-4-amine (Intermediate I), isolating the primary amine as a stable imine.

Reaction Conditions

  • Molar Ratio : 4-Aminopiperidine : Benzophenone = 1 : 1.1–1.2.

  • Catalyst : BF₃·Et₂O (5 mol%) or 4Å molecular sieves.

  • Solvent : Toluene, refluxed for 8–10 hours with water removal.

  • Yield : 69–78% after recrystallization in ethanol/heptane.

This step ensures chemoselectivity in subsequent alkylation reactions by rendering the primary amine inert.

Secondary Amine Alkylation

Alkylation with 3-Methylbenzyl Bromide

The free secondary amine of Intermediate I undergoes alkylation using 3-methylbenzyl bromide in THF at 0°C, facilitated by strong bases like NaH or n-BuLi.

Optimized Protocol

  • Base : Sodium hydride (1.1–1.5 equivalents).

  • Alkylating Agent : 3-Methylbenzyl bromide (1.1–1.5 equivalents).

  • Solvent : THF, stirred at room temperature for 3–5 hours.

  • Workup : Quenching with 10% HCl, followed by ethyl acetate extraction and heptane recrystallization.

Yield : 81% (GC purity: 97.2%).

Deprotection and Salt Formation

Acidic Deprotection

The benzophenone protecting group is removed using 10% aqueous HCl, regenerating the primary amine and yielding the free base of this compound. Subsequent basification with NaOH or KOH (pH 13–14) and dichloromethane extraction isolates the product.

Dihydrochloride Salt Formation

Treatment with concentrated HCl in ethanol yields the dihydrochloride salt, enhancing stability and solubility for pharmacological applications.

Characterization Data

  • Molecular Formula : C₁₄H₂₄Cl₂N₂.

  • Molecular Weight : 291.26 g/mol.

Comparative Analysis of Methodologies

Solvent and Catalyst Impact

Parameter Toluene/BF₃·Et₂O THF/NaH
Reaction Time 8–10 hours3–5 hours
Yield 78%81%
Purity (GC/HPLC) >97%>95%

Toluese minimizes side reactions during protection, while THF enhances alkylation efficiency.

Scalability and Industrial Feasibility

The benzophenone protection route is industrially viable due to catalyst recyclability and straightforward workup. For example, heptane recrystallization recovers 90% of benzophenone for reuse.

Emerging Techniques and Innovations

Borane-Mediated Amide Reduction

In related piperidine syntheses, borane-THF reduces amides to amines, suggesting potential adaptations for introducing methyl groups via reductive alkylation.

Coupling Reagents in Functionalization

Propanephosphonic acid anhydride (T3P) and HBTU, used in imatinib synthesis, could optimize amide intermediates if structural modifications are required .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine is a piperidine derivative characterized by the presence of a methyl group and a 3-methylphenyl moiety. The structural formula can be represented as follows:

C12H17N Molecular Formula \text{C}_{12}\text{H}_{17}\text{N}\quad \text{ Molecular Formula }

The piperidine ring structure contributes to its biological activity, influencing interactions with various neurotransmitter systems.

Pharmacological Applications

  • Dopamine Reuptake Inhibition :
    • This compound acts as a dopamine reuptake inhibitor, which positions it as a candidate for treating disorders related to dopamine dysregulation, such as depression and addiction. Research indicates that similar piperidine derivatives have shown efficacy in modulating dopamine levels, thus influencing mood and behavior .
  • Potential in Treating Cocaine Addiction :
    • Compounds structurally related to this compound have been studied for their potential to mitigate cocaine addiction. For instance, related compounds have demonstrated the ability to inhibit dopamine reuptake more effectively than cocaine itself, suggesting that this class of compounds could serve as therapeutic agents in addiction treatment .
  • Antidepressant Properties :
    • Given its action on the dopamine system, there is potential for this compound to exhibit antidepressant effects. The modulation of neurotransmitter systems is critical in developing new antidepressants, particularly those targeting monoamines like serotonin and norepinephrine alongside dopamine .

Case Study: Dopamine Modulation

A study evaluating the effects of piperidine derivatives on dopamine uptake found that this compound exhibited significant inhibition of dopamine transporters. This suggests its potential use in conditions characterized by dopaminergic deficits .

Clinical Implications

Research has shown that compounds similar to this compound can improve motor function in animal models of Parkinson's disease by enhancing dopaminergic signaling. These findings support further exploration into its therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The nature and position of substituents on the benzyl or aryl group significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent(s) Yield Key Properties/Applications Evidence ID
1-Benzyl-N-(3,4-dichlorophenyl)piperidin-4-amine 3,4-Dichlorophenyl 68% Enhanced halogen bonding potential
1-Benzyl-N-(4-chloro-3-methoxyphenyl)piperidin-4-amine 4-Chloro-3-methoxyphenyl 75% Mixed electronic effects (Cl, OMe)
1-Methyl-N-(2-methylphenyl)piperidin-4-amine 2-Methylphenyl N/A Altered steric profile vs. 3-methyl
N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine 4-tert-Butylbenzyl 58% Increased lipophilicity
1-Methyl-N-((8-methylquinolin-3-yl)methyl)piperidin-4-amine Quinoline-linked methyl 13% Antimalarial candidate

Key Observations :

  • Halogenated Derivatives : Chlorine substituents (e.g., 3,4-dichlorophenyl in ) enhance electrophilicity and binding to hydrophobic pockets, but may reduce solubility.
  • Methoxy Groups : Methoxy substituents (e.g., 4-chloro-3-methoxyphenyl in ) introduce hydrogen-bonding capacity and electron-donating effects.
  • Bulkier Groups : The tert-butyl group in increases lipophilicity but may limit membrane permeability.

Heterocyclic and Extended Aromatic Systems

Replacing the phenyl group with larger aromatic systems modifies π-stacking and solubility:

Compound Name Aromatic System Yield Key Properties Evidence ID
1-Benzyl-N-((2-methoxynaphthalen-6-yl)methyl)piperidin-4-amine 2-Methoxynaphthyl 68% Enhanced aromatic surface area
4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-amine Benzo[d]oxazole N/A Polar heterocycle improves solubility
1-Methyl-N-((quinolin-3-yl)methyl)piperidin-4-amine Quinoline 13% Antimalarial activity observed

Key Observations :

  • Heterocycles : Benzo[d]oxazole in introduces hydrogen-bond acceptors, enhancing solubility and target engagement.
  • Quinoline Derivatives: The quinoline moiety in is associated with antimalarial activity, suggesting the target compound’s biological profile depends heavily on substituent choice.

Key Observations :

  • Reductive Amination : High yields (68–75%) are achieved for simple aryl/benzyl derivatives .
  • Complex Substrates: Quinoline-containing analogs (e.g., ) require multi-step synthesis, resulting in lower yields (13%).

Physicochemical and Spectral Data

Comparative spectral data highlights structural differences:

Compound Feature Target Compound Analog (4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-amine) Evidence ID
13C NMR Shifts Aromatic δ ~125–140 ppm Heterocyclic δ ~140–165 ppm
HRMS (ESI) [M+H]+ ~280–300 [M+H]+ 382.1919 (C25H23N3O)
IR Stretches C-H aromatic ~3050 cm⁻¹ C=O/C=N ~1603 cm⁻¹

Key Observations :

  • NMR : Benzo[d]oxazole derivatives show distinct downfield shifts due to electron-withdrawing effects .
  • Mass Spectrometry : Higher molecular weight in heterocyclic analogs correlates with increased complexity.

Biological Activity

1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H22N2
  • Molecular Weight : 218.34 g/mol
  • CAS Number : Not specified in the sources.
  • Structure : The compound features a piperidine ring with a 3-methylphenyl group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Key Mechanisms:

  • Serotonin Receptor Modulation : Similar compounds have shown antagonistic effects on serotonin receptors (5-HT3R and 5-HT6R), suggesting that this compound may influence mood and anxiety disorders.
  • Dopaminergic Activity : Its structural similarity to known dopaminergic agents indicates potential interactions with dopamine receptors, which are critical in treating conditions such as schizophrenia and Parkinson's disease .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant-like effects through its action on serotonin pathways.
  • Neuroprotective Properties : Its potential to modulate neurotransmitter systems could confer neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases.

Research Findings

Recent studies have explored the pharmacological profile of this compound using various methodologies, including in vitro assays and computational modeling.

In Vitro Studies

A study conducted on similar piperidine derivatives indicated significant interactions with acetylcholinesterase (AChE), suggesting that this compound might also exhibit similar inhibitory activity .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
This compoundPiperidineModulates serotonin and dopamine receptors
1-methyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-aminePyrrolidineAntidepressant-like effects
(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochlorideTetrazineDiverse biological applications

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. For example:

  • Step 1: React piperidin-4-amine with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to introduce the methyl group on the piperidine nitrogen.
  • Step 2: Perform a second alkylation using 3-methylbenzyl chloride under reflux in a polar aprotic solvent (e.g., acetonitrile) for 12–24 hours.
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Characterization:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl groups at δ 2.2–2.5 ppm for N-methyl; aromatic protons at δ 6.8–7.2 ppm).
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC: Assess purity (>95% for biological assays).

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